1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene
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Overview
Description
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with three methyl groups and a selenyl group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and 4-methylphenylselenyl chloride.
Reaction: The reaction between 1,3,5-trimethylbenzene and 4-methylphenylselenyl chloride is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of the selenyl group.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene involves its interaction with molecular targets through the selenyl group. The selenyl group can undergo redox reactions, which may contribute to its antioxidant properties. Additionally, the compound can interact with cellular components, potentially leading to therapeutic effects such as inhibition of cancer cell growth or microbial activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the selenyl group, making it less reactive in redox reactions.
4-Methylphenylselenyl Chloride: Contains the selenyl group but lacks the trimethylbenzene structure.
Diphenyl Diselenide: Contains selenium but has a different structural framework.
Uniqueness
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene is unique due to the combination of the trimethylbenzene core and the selenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
108894-98-0 |
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Molecular Formula |
C16H18Se |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(4-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C16H18Se/c1-11-5-7-15(8-6-11)17-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI Key |
GYAGRVMHPCCMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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